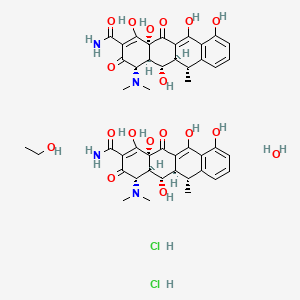
Ecgonine hydrochloride
Übersicht
Beschreibung
Ecgonin (Hydrochlorid) ist ein Tropanalkaloid und ein bedeutender Metabolit von Kokain. Es kommt natürlich in Kokablättern vor und ist sowohl ein Vorläufer als auch ein Metabolit von Kokain . Die Verbindung wird in den Vereinigten Staaten aufgrund ihrer engen Verwandtschaft mit Kokain als Substanz der Liste II eingestuft . Ecgonin (Hydrochlorid) hat die Summenformel C9H15NO3 • HCl und ein Molekulargewicht von 221,7 g/mol .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ecgonin (Hydrochlorid) kann durch Hydrolyse von Kokain unter Verwendung von Säuren oder Basen synthetisiert werden . Der Hydrolyseprozess beinhaltet die Zerlegung von Kokain in Ecgonin und andere Nebenprodukte. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen von Kokain mit Salzsäure oder Natriumhydroxid.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Ecgonin (Hydrochlorid) durch Extraktion von Kokablättern und anschließender Hydrolyse des Extrakts gewonnen. Das resultierende Ecgonin wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt . Dieser Prozess gewährleistet eine hohe Ausbeute an Ecgonin (Hydrochlorid), die für Forschungs- und forensische Anwendungen geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ecgonin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Ecgonin kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Oxidationsprodukte zu ergeben.
Reduktion: Die Reduktion von Ecgonin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Substitutionsreaktionen können an der Hydroxylgruppe von Ecgonin stattfinden, wobei Reagenzien wie Acylchloride oder Alkylhalogenide verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Die Oxidation von Ecgonin kann Anhydroecgonin und andere oxidierte Derivate erzeugen.
Reduktion: Reduktion führt in der Regel zu reduzierten Formen von Ecgonin mit veränderten funktionellen Gruppen.
Substitution: Substitutionsreaktionen können zur Bildung von Estern oder Ethern von Ecgonin führen.
Wissenschaftliche Forschungsanwendungen
Ecgonin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Ecgonin (Hydrochlorid) entfaltet seine Wirkungen durch die Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist eine tertiäre Base und weist die Eigenschaften einer Säure und eines Alkohols auf . Ecgonin ist die Carbonsäure, die Tropin entspricht, und liefert bei Oxidation ähnliche Produkte . Die Verbindung kann die Wiederaufnahme von Neurotransmittern wie Dopamin, Serotonin und Noradrenalin hemmen, ähnlich wie Kokain . Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu stimulierenden Wirkungen führt.
Wirkmechanismus
Ecgonine (hydrochloride) exerts its effects by interacting with various molecular targets and pathways. It is a tertiary base and has the properties of an acid and an alcohol . Ecgonine is the carboxylic acid corresponding to tropine, and it yields similar products upon oxidation . The compound can inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, similar to cocaine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Ecgonin (Hydrochlorid) ist aufgrund seiner engen strukturellen Verwandtschaft mit Kokain und seiner Rolle sowohl als Metabolit als auch als Vorläufer von Kokain einzigartig . Ähnliche Verbindungen umfassen:
Benzoylecgonin: Ein Hauptmetabolit von Kokain, der oft als Marker für Kokaingebrauch verwendet wird.
Ecgoninmethylester: Ein weiterer Metabolit von Kokain, der durch Hydrolyse von Kokain gebildet wird.
Anhydroecgonin: Ein oxidiertes Derivat von Ecgonin.
Ecgonin (Hydrochlorid) zeichnet sich durch seine spezifische Rolle im Stoffwechsel und der Synthese von Kokain aus, was es zu einer wertvollen Verbindung in der forensischen und analytischen Chemie macht.
Eigenschaften
IUPAC Name |
(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQTEPEBQYIFB-PXXJPSRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
481-37-8 (Parent) | |
| Record name | Ecgonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5796-31-6 | |
| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecgonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ECGONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1Q6UAE4VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)



